Methyl 2-amino-3,5-dimethoxybenzoate
Description
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-amino-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,11H2,1-3H3 |
InChI Key |
FWXAYAZGRKQLHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variation: Amino vs. Formyl/Acetyl Groups
- Methyl 2-formyl-3,5-dimethoxybenzoate: Structure: Replaces the amino group with a formyl (-CHO) group. Applications: Used as a precursor in isoindolinone synthesis via reductive amination (e.g., reactions with sodium borohydride and amines) . Reactivity: The formyl group facilitates nucleophilic additions and cyclizations, unlike the amino group, which participates in coupling or substitution reactions .
- Methyl 2-acetyl-3,5-dimethoxybenzoate: Structure: Features an acetyl (-COCH₃) group at position 2. Synthesis: Prepared via acylation of methyl 3,5-dimethoxybenzoate with acetyl chloride (52% yield) . Stability: Demethylation attempts with BBr₃ yielded only monodemethylated products, indicating steric hindrance from the acetyl group .
Methoxy Group Positioning and Number
- Methyl 3,5-dimethoxybenzoate: Structure: Lacks the amino group at position 2. Role: A simpler analog used as a precursor for acylated or alkylated derivatives . Comparison: The absence of the amino group reduces hydrogen-bonding capacity and limits its utility in amine-mediated reactions.
- [3,4,5-Trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl-4‑hydroxy-3,5-dimethoxybenzoate: Structure: Contains additional hydroxy and glycosidic substituents. Properties: Higher polarity due to hydroxy groups, leading to distinct UV absorption (λmax ~280 nm) compared to the less polar methyl 2-amino analog .
Triazine-Linked Benzoate Derivatives
Compounds such as Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (C₂₃H₁₇ClN₄O₄) incorporate triazine rings linked to the benzoate core .
- Key Differences: Molecular Weight: Triazine derivatives are significantly heavier (>400 g/mol), impacting solubility and bioavailability. Bioactivity: Triazine substituents confer herbicidal or pesticidal properties (e.g., ethametsulfuron-methyl), unlike the amino-methoxy analog’s pharmaceutical focus .
Halogenated Analogs
- 3,5-Dibromo-4-methylbenzoic Acid :
- Structure : Bromine substituents replace methoxy groups.
- Properties : Increased molecular weight (312.95 g/mol) and lipophilicity, enhancing persistence in biological systems .
Q & A
Q. Key Considerations :
- Regioselectivity is controlled by protecting/deprotecting strategies (e.g., using tert-butoxycarbonyl (Boc) groups) and temperature modulation during SNAr .
- Purity (>98%) is achieved via recrystallization from methanol or column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) .
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
Rigorous characterization requires multi-technique validation:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, amino proton resonance at δ 5.5–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₄, theoretical 211.08 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves planarity and intramolecular hydrogen bonding (e.g., N–H···O interactions stabilizing the ester group) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
How do substituent positions (e.g., 3,5-dimethoxy vs. 4,5-dimethoxy) influence the compound’s reactivity and biological activity?
Advanced Research Question
Substituent positioning alters electronic and steric properties:
- Reactivity : The 3,5-dimethoxy configuration enhances electron density at the aromatic ring, facilitating electrophilic substitutions (e.g., nitration, halogenation) compared to 4,5-isomers .
- Biological Activity : Methoxy groups at 3,5 positions improve lipophilicity, enhancing membrane permeability in antimicrobial assays. Contrastingly, 4,5-dimethoxy analogs show reduced activity due to steric hindrance at the para position .
Methodological Insight : Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can quantify binding affinities to target enzymes (e.g., cytochrome P450) .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for derivatives of this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or structural variations:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against E. coli ATCC 25922) and NCI-60 cell lines for anticancer screening .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance anticancer activity while retaining methoxy groups at 3,5 for antimicrobial effects .
- Data Validation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
What mechanistic insights explain the role of this compound as a precursor in synthesizing heterocyclic compounds?
Advanced Research Question
The amino and methoxy groups enable diverse cyclization pathways:
- Isoindolinone Synthesis : React with aldehydes (e.g., formaldehyde) under acidic conditions to form six-membered lactams via intramolecular amidation .
- Hydrazone Derivatives : Condensation with hydrazines yields Schiff bases, which exhibit anticancer activity by intercalating DNA (validated via UV-Vis and circular dichroism) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives for kinase inhibition studies .
Q. Experimental Design :
- Monitor reaction progress using TLC (silica gel, EtOAc/hexane 1:3).
- Optimize yields (70–85%) via microwave-assisted synthesis (100°C, 30 min) .
How does the planarity of this compound influence its crystallographic packing and solubility?
Advanced Research Question
X-ray data reveals:
- Planar Structure : RMS deviation of 0.049 Å from the mean plane, stabilized by N–H···O hydrogen bonds (2.7–2.9 Å) .
- Crystallographic Packing : Helical chains along the [0 1 0] axis reduce solubility in nonpolar solvents (e.g., hexane) but enhance it in polar aprotic solvents (e.g., DMSO) .
Methodological Note : Solubility can be improved via co-crystallization with succinic acid or PEG derivatives .
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up hurdles include yield drop and impurity accumulation:
- Continuous Flow Reactors : Enhance mixing and heat transfer for methoxylation steps, achieving 90% yield at 100 g scale .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
- Green Chemistry : Replace chlorinated solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) for safer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
